4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl
Overview
Description
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl is a compound that belongs to the class of triazole-based ligands. This compound is known for its ability to form coordination polymers with various metal ions, which makes it valuable in the field of materials science. The presence of triazole rings in its structure imparts unique properties, such as luminescence and biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with sodium azide, followed by a cyclization reaction to form the triazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the triazole rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The triazole rings in the compound can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
- 4,4’-Bis(1,2,4-triazol-4-yl)biphenyl
- 4,4’-Di(1H-1,2,4-triazol-1-yl)biphenyl
Uniqueness
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl is unique due to its specific arrangement of triazole rings and biphenyl backbone, which imparts distinct luminescent and biological properties. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination polymers with a wide range of metal ions .
Properties
IUPAC Name |
4-[4-[4-(1,2,4-triazol-4-yl)phenyl]phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-15(21-9-17-18-10-21)6-2-13(1)14-3-7-16(8-4-14)22-11-19-20-12-22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMVATNCFFPTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NN=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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